2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Description
2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-21-14-6-2-12(3-7-14)16-19-20-17(23-16)24-11-10-22-15-8-4-13(18)5-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHJFFGTAIVBEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCCOC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole typically involves multiple steps:
Starting Materials: The synthesis begins with 4-bromophenol and 4-methoxybenzoic acid.
Formation of Intermediate: 4-bromophenol is reacted with 2-chloroethyl sulfide to form 2-(4-bromophenoxy)ethyl sulfide.
Cyclization: The intermediate is then subjected to cyclization with hydrazine hydrate and carbon disulfide to form the oxadiazole ring.
Final Product: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid under acidic conditions to yield 2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Sulfoxides or sulfones.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its heterocyclic structure.
Materials Science: Utilized in the development of organic semiconductors and light-emitting diodes.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-[2-(4-Fluorophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
- 2-[2-(4-Methylphenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
The presence of the bromine atom in 2-[2-(4-Bromophenoxy)ethylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole makes it unique compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s reactivity and interactions, making it a valuable scaffold for further chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
